![molecular formula C14H13N3O B14627023 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56133-27-8](/img/structure/B14627023.png)
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound is characterized by the presence of a cyanophenyl group attached to a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with 1,4-dihydropyridine-3-carboxamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds .
科学研究应用
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
作用机制
The mechanism of action of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. This interaction is mediated through the dihydropyridine ring, which is a key structural feature for binding to calcium channels .
相似化合物的比较
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For instance, nifedipine is primarily used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension .
Similar compounds include:
Nifedipine: Used for the treatment of hypertension and angina.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Another antihypertensive agent with a similar mechanism of action.
属性
CAS 编号 |
56133-27-8 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
1-[(4-cyanophenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-8-11-3-5-12(6-4-11)9-17-7-1-2-13(10-17)14(16)18/h1,3-7,10H,2,9H2,(H2,16,18) |
InChI 键 |
DELPXHRQZPFCFV-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


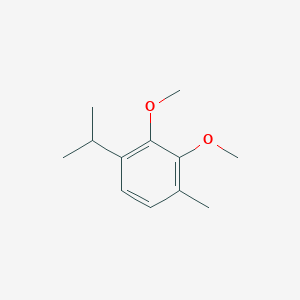
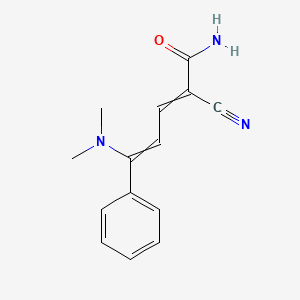

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

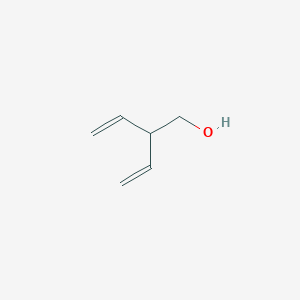
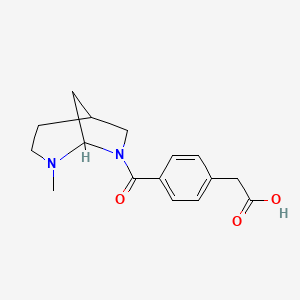
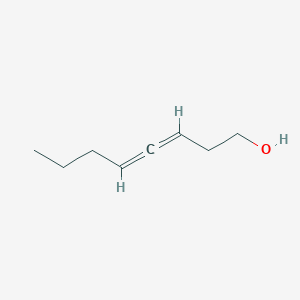
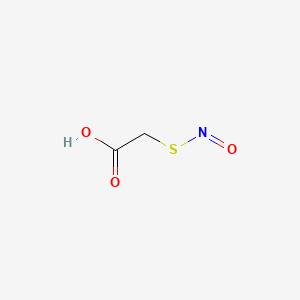

![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)



